

Physicochemical properties of 4-Chloro-3-fluoro-2-iodoaniline

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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-2-iodoaniline

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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2-iodoaniline

For the attention of researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of **4-Chloro-3-fluoro-2-iodoaniline**. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also practically valuable, reflecting a deep understanding of the challenges and nuances of chemical characterization in a research and development setting.

The structure of this guide is intentionally fluid, designed to logically present the available data and methodologies for a compound where publicly available experimental data is limited. We will begin with the foundational identity of the molecule, proceed to a comparative analysis of its physicochemical properties using related isomers as benchmarks, detail the necessary experimental protocols for its full characterization, and conclude with essential safety and handling information. This approach ensures a comprehensive understanding, grounded in both established knowledge and the practical steps required for further investigation.

Compound Identification and Molecular Structure

4-Chloro-3-fluoro-2-iodoaniline is a halogenated aromatic amine. Its structure, featuring a combination of chloro, fluoro, and iodo substituents on an aniline core, makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The precise arrangement of these halogens and the amino group dictates its reactivity and physical properties.

A summary of its key identifiers is presented below:

Identifier	Value	Source
IUPAC Name	4-chloro-3-fluoro-2-iodoaniline	
CAS Number	1018450-37-7	[1]
Molecular Formula	C6H4ClFIN	[1][2]
Molecular Weight	271.46 g/mol	[1]
InChI Key	PHRXRQKTLQGGHD-UHFFFAOYSA-N	

The molecular structure of **4-Chloro-3-fluoro-2-iodoaniline** is depicted in the following diagram:

Caption: Molecular structure of **4-Chloro-3-fluoro-2-iodoaniline**.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for many of the physicochemical properties of **4-Chloro-3-fluoro-2-iodoaniline** are not readily available in the public domain. However, by examining closely related isomers, we can establish a scientifically grounded estimation of its expected properties. This comparative approach is fundamental in early-stage research where a complete dataset for a novel compound is yet to be established.

Property	4-Chloro-3-fluoro-2-iodoaniline	4-Chloro-2-iodoaniline	2-Fluoro-4-iodoaniline	Aniline (for reference)
Appearance	Solid (predicted) [3]	Solid	Off-white to brown powder[4]	Colorless to brown oily liquid[5]
Melting Point (°C)	Not available	39-43[6]	89-93[7]	-6[5][8]
Boiling Point (°C)	Not available	Not available	259[4][7]	184[5][8]
Water Solubility	Sparingly soluble (predicted)	Slightly soluble (predicted)	Insoluble[4]	Sparingly soluble[8]
pKa	Not available	Not available	Not available	4.6

Discussion of Properties:

- **Melting and Boiling Points:** The melting point of a solid is indicative of the strength of its crystal lattice. Given that the isomers 4-Chloro-2-iodoaniline and 2-Fluoro-4-iodoaniline are solids with melting points of 39-43°C and 89-93°C respectively, it is highly probable that **4-Chloro-3-fluoro-2-iodoaniline** is also a solid at room temperature.[6][7] The variation in melting points among these isomers can be attributed to differences in molecular symmetry and intermolecular interactions (dipole-dipole, van der Waals forces) arising from the distinct placement of the halogen substituents. The high boiling point of 2-Fluoro-4-iodoaniline (259°C) is consistent with a molecule of its molecular weight and polarity.[4][7] We can anticipate a similarly high boiling point for the target compound.
- **Solubility:** Like most anilines, **4-Chloro-3-fluoro-2-iodoaniline** is expected to be sparingly soluble in water.[8] The presence of the large, hydrophobic iodobenzene core is the primary determinant of this property. However, the amino group can engage in hydrogen bonding with protic solvents, and thus some solubility in polar organic solvents like ethanol and methanol can be expected. Its solubility in nonpolar organic solvents such as dichloromethane and ethyl acetate is predicted to be significantly higher.

- **pKa:** The pKa of the conjugate acid of an aniline is a measure of the basicity of the amino group. The pKa of aniline itself is approximately 4.6. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to decrease the basicity of the amino group (lower the pKa) by delocalizing the lone pair of electrons on the nitrogen atom, making them less available for protonation. Consequently, the pKa of **4-Chloro-3-fluoro-2-iodoaniline** is predicted to be lower than 4.6.

Spectral Characteristics

While specific spectra for **4-Chloro-3-fluoro-2-iodoaniline** are available from commercial suppliers, a foundational understanding of its expected spectral features is crucial for its identification and characterization.^[9]

- **¹H NMR:** The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- **¹³C NMR:** The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the halogens will show characteristic chemical shifts and coupling patterns, particularly the carbon bonded to fluorine (C-F coupling).
- **IR Spectroscopy:** The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-N stretching vibration will be present in the 1250-1350 cm⁻¹ region. Characteristic absorptions for the C-Cl, C-F, and C-I bonds will be found in the fingerprint region (below 1500 cm⁻¹).
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.46 g/mol). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key identifying feature. Fragmentation patterns will likely involve the loss of the substituents and cleavage of the aromatic ring.

Safety and Handling

4-Chloro-3-fluoro-2-iodoaniline is classified with a "Warning" signal word. The following hazard and precautionary statements are associated with this compound:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

As a standard practice when handling such chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methods for the experimental determination of the key physicochemical properties of **4-Chloro-3-fluoro-2-iodoaniline**.

Determination of Melting Point (Capillary Method)

This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point.

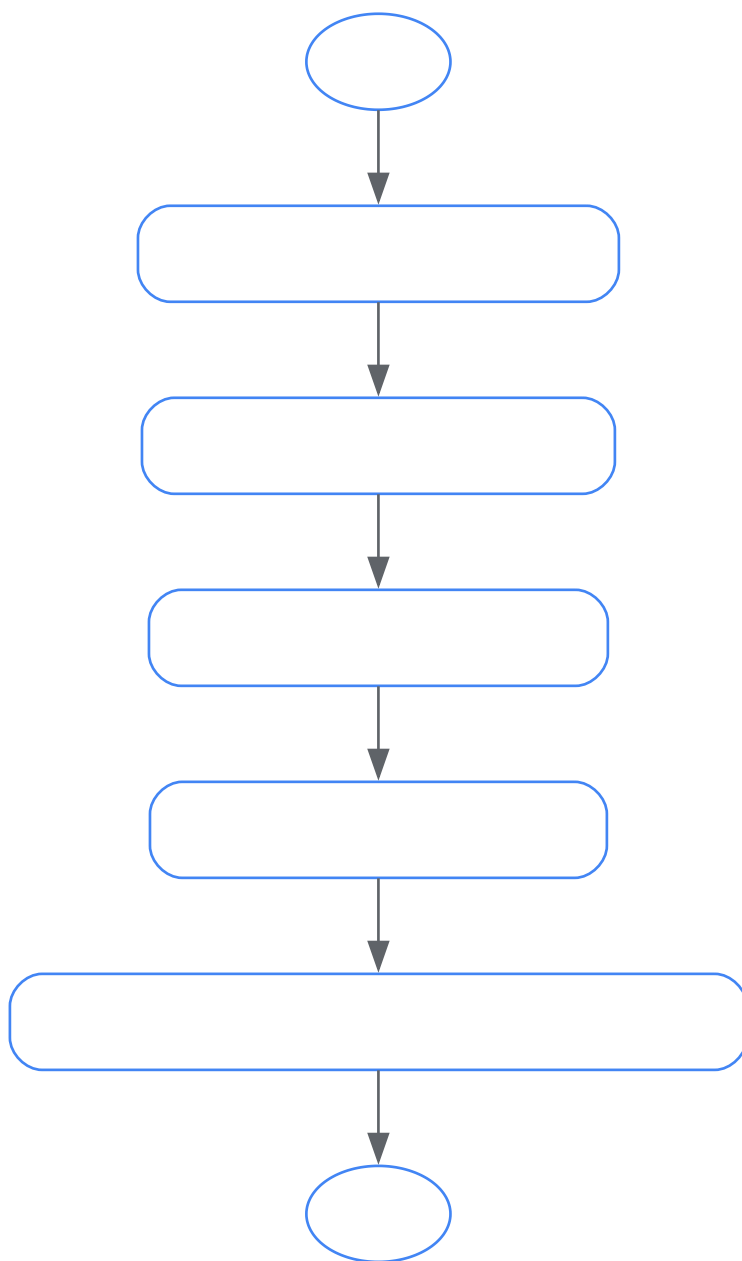
Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-Chloro-3-fluoro-2-iodoaniline** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of heating (1-2°C per minute)

as the melting point is neared.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

The following workflow diagram illustrates this process:



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Caption: Workflow for Melting Point Determination.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarity should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
- **Sample Preparation:** A known mass (e.g., 10 mg) of **4-Chloro-3-fluoro-2-iodoaniline** is placed into a series of test tubes.
- **Solvent Addition:** A known volume (e.g., 1 mL) of each selected solvent is added to a separate test tube.
- **Mixing:** The tubes are agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.
- **Observation:** The samples are visually inspected for the presence of undissolved solid. Solubility can be classified as:
 - **Soluble:** No visible solid particles.
 - **Sparingly Soluble:** Some solid remains, but a significant portion has dissolved.
 - **Insoluble:** The majority of the solid remains undissolved.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by monitoring the pH of a solution of the compound as it is titrated with a strong acid.

Methodology:

- **Solution Preparation:** A solution of **4-Chloro-3-fluoro-2-iodoaniline** of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).
- **Apparatus Setup:** A calibrated pH meter is placed in the solution.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.
- **Data Recording:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the aniline has been protonated).

Conclusion

4-Chloro-3-fluoro-2-iodoaniline is a halogenated aniline with significant potential as a synthetic intermediate. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide has provided a robust framework for its characterization. By leveraging data from related isomers, we have established scientifically sound predictions for its key properties. Furthermore, the detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine these values. This combination of predictive analysis and practical methodology provides a solid foundation for the safe and effective use of **4-Chloro-3-fluoro-2-iodoaniline** in research and development.

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